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Cat. No.: B595586 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a detailed examination of the reasons behind the

termination of the clinical development program for Fasiglifam (TAK-875), a G protein-coupled

receptor 40 (GPR40) agonist intended for the treatment of type 2 diabetes mellitus. The

program was voluntarily halted in December 2013 due to significant liver safety concerns that

emerged during Phase III clinical trials.[1][2] This document summarizes key findings, presents

quantitative data from the clinical studies, outlines relevant experimental protocols, and

illustrates the proposed mechanisms of hepatotoxicity.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the termination of the Fasiglifam clinical trials?

A1: The development of Fasiglifam was terminated due to an unfavorable risk-benefit profile,

specifically because of concerns about drug-induced liver injury (DILI).[1][2] During Phase III

trials, a clear liver safety signal was detected, characterized by an increased incidence of

elevated liver transaminases (ALT and AST) in patients receiving Fasiglifam compared to

placebo and active comparator groups.[3][4]

Q2: What specific liver safety signals were observed in the clinical trials?

A2: The clinical trial data revealed a dose-dependent increase in the incidence of serum

alanine aminotransferase (ALT) and aspartate aminotransferase (AST) elevations in patients
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treated with Fasiglifam.[5][6][7] In a 24-week Phase III study, the incidence of ALT elevation

greater than three times the upper limit of normal (>3x ULN) was 3% in the 25 mg group and

6% in the 50 mg group, compared to placebo.[5] Across the entire program, the relative risk for

transaminase elevations was significantly higher in Fasiglifam recipients.[3] Importantly, cases

meeting the criteria for Hy's Law, which indicates a high risk of fatal DILI, were identified in

Fasiglifam-treated patients.[4][8]

Q3: What is the proposed mechanism of Fasiglifam-induced liver injury?

A3: Mechanistic studies have pointed to a multi-faceted process. A key factor appears to be the

formation of a reactive acyl glucuronide (AG) metabolite of Fasiglifam.[5][9] This metabolite can

covalently bind to liver proteins, a known risk factor for idiosyncratic DILI.[5] Additionally,

Fasiglifam and its metabolites have been shown to inhibit bile salt export pump (BSEP) and

other efflux transporters like MRP2 and MRP3, leading to the intracellular accumulation of bile

acids and the drug itself.[5] This accumulation can cause mitochondrial dysfunction and cellular

stress, ultimately resulting in hepatocyte injury.[5]

Q4: Were there any preclinical indicators of liver toxicity?

A4: Preclinical studies in dogs did reveal hepatotoxicity, but at doses that were not initially

thought to be predictive of human risk at therapeutic concentrations.[7] Crystallization of

Fasiglifam and its primary glucuronide metabolite was observed in the biliary tract of dogs in

long-term, high-dose studies.[4] Retrospective analysis and further mechanistic studies were

necessary to fully understand the translatability of these findings.

Troubleshooting Guide for Related Research
Issue: Observing unexpected hepatotoxicity with a novel GPR40 agonist in preclinical studies.

Troubleshooting Steps:

Metabolite Identification: Investigate the metabolic profile of the compound in human and

relevant animal species hepatocytes. Specifically, assess for the formation of reactive

metabolites, such as acyl glucuronides.

Transporter Inhibition Assays: Screen the parent compound and its major metabolites for

inhibitory activity against key hepatic transporters, including BSEP, MRP2, and MRP3.
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Covalent Binding Studies: Conduct studies using radiolabeled compound in human

hepatocytes to determine the covalent binding burden (CVB). A CVB exceeding 1 mg/day is

considered a potential risk for DILI.[5]

Mitochondrial Toxicity Assays: Evaluate the potential for the compound and its metabolites to

induce mitochondrial dysfunction using assays that measure parameters like oxygen

consumption and mitochondrial membrane potential.

Bile Acid Homeostasis: Assess the impact of the compound on intracellular bile acid

concentrations in hepatocytes.

Quantitative Data Summary
The following table summarizes the incidence of liver enzyme elevations observed in key

Fasiglifam clinical trials.
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Paramete
r

Fasiglifa
m (All
Doses)

Fasiglifa
m (25 mg)

Fasiglifa
m (50 mg)

Placebo/
Active
Control

Relative
Risk (95%
CI) vs.
Placebo/
Control

Referenc
e

ALT or AST

> 3x ULN
- - - -

3.34 (2.29-

4.90)
[3]

ALT or AST

> 5x ULN
- - - -

6.60 (3.03-

14.38)
[3]

ALT or AST

> 8x ULN
- - - -

6.14 (2.18-

17.27)
[3]

ALT or AST

> 10x ULN
- - - -

6.74 (2.05-

22.14)
[3]

ALT > 3x

ULN (24-

week

study)

- 3% 6% - - [5]

Adjudicate

d DILI

(Highly

Likely/Prob

able)

0.64% - - 0.06% - [3]

Experimental Protocols
Clinical Trial Liver Safety Monitoring:

The Fasiglifam clinical trial program employed a rigorous, multi-layered approach to monitor

liver safety, which was crucial for the timely identification of the DILI signal.[1][3]

Routine Monitoring: Regular, predefined central monitoring of liver function tests (ALT, AST,

bilirubin) was conducted for all trial participants.[3]
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Adverse Event Reporting: Investigators reported all adverse events, including any signs or

symptoms of liver dysfunction.[3]

Blinded Adjudication: A panel of independent hepatology experts, blinded to treatment

allocation, adjudicated all cases of significant liver enzyme elevations to determine the

likelihood of DILI.[1][3]

Independent Data Monitoring Committee (DMC): An independent DMC, with access to

unblinded data, provided continuous safety oversight across all trials and made

recommendations based on their findings.[1]

In Vitro Covalent Binding Assay:

This assay was used to determine the potential for Fasiglifam to form reactive metabolites that

bind to liver proteins.[5]

Hepatocyte Incubation: Cryopreserved human hepatocytes (1 x 10^6 cells/mL) were

incubated with 10 µM of ¹⁴C-labeled Fasiglifam in Krebs-Henseleit buffer at 37°C for 4 hours.

[5]

Protein Precipitation and Washing: After incubation, the protein was precipitated and

extensively washed to remove non-covalently bound radioactivity.

Quantification: The amount of radioactivity remaining in the protein pellet was quantified by

liquid scintillation counting and used to calculate the amount of covalently bound drug per

milligram of protein.

Covalent Binding Burden (CVB) Calculation: The in vitro binding data was used to calculate

the clinical CVB, which for Fasiglifam was determined to be 2.0 mg/day, exceeding the 1

mg/day risk threshold.[5]
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Caption: Proposed mechanism of Fasiglifam-induced liver injury.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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